![molecular formula C19H21ClN4O3S2 B2897762 2-((9-chloro-6-methyl-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)-N-cyclohexylacetamide CAS No. 1111433-97-6](/img/structure/B2897762.png)

2-((9-chloro-6-methyl-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)-N-cyclohexylacetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

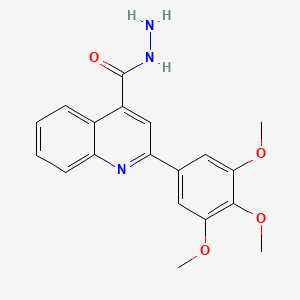

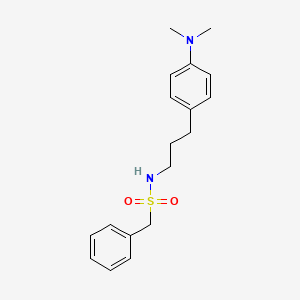

The compound “2-((9-chloro-6-methyl-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)-N-cyclohexylacetamide” is a complex organic molecule. It is a derivative of the pyrimido[1,2-a]benzimidazoles family . These compounds are known for their wide spectrum of biological activity and numerous therapeutic applications in medicine .

Synthesis Analysis

The synthesis of similar compounds involves a heterocyclization reaction of 2,4-dichloro-5-(chloromethyl)-6-methylpyrimidine with 4-chloro-o-phenylenediamine under basic conditions . Various derivatives can be obtained via treatment with secondary amines .Molecular Structure Analysis

The molecular structure of this compound is complex, with multiple rings and functional groups. The molecular formula is C21H19ClN4O4S2, with an average mass of 490.983 Da .Scientific Research Applications

Synthetic Pathways and Building Blocks

Synthesis of Fused Thiazolo[3,2-a]pyrimidinones

The compound has been utilized as a building block in the synthesis of fused thiazolo[3,2-a]pyrimidinones. These compounds are generated through reactions involving doubly electrophilic building blocks, leading to products with potential biological activities. The synthesis involves the formation of ring-annulated thiazolo[3,2-a]pyrimidinone products with the elimination of by-products like aniline or 2-aminobenzothiazole. This pathway demonstrates the compound's role in generating complex heterocyclic structures, confirmed by analytical and spectral studies, including single-crystal X-ray data (B. Janardhan et al., 2014).

Heterocyclic Synthesis

Cascade Reactions of Thioureido-acetamides

The compound's derivatives have been explored in heterocyclic syntheses through one-pot cascade reactions. These reactions highlight excellent atom economy, leading to the formation of various heterocycles, such as 2-iminothiazoles and thioparabanic acids, in a benign manner. The structures of these products have been elucidated through spectroscopic data and preferred tautomers judged by DFT calculations (J. Schmeyers & G. Kaupp, 2002).

Antimicrobial and Anticancer Activity

Novel Pyrimidinone and Oxazinone Derivatives

Research has focused on the synthesis of new pyrimidinone and oxazinone derivatives fused with thiophene rings, starting from related materials. These compounds have been synthesized as antimicrobial agents, showing promising antibacterial and antifungal activities compared to reference drugs like streptomycin and fusidic acid. The antimicrobial screening indicates the potential of these derivatives for therapeutic applications (A. Hossan et al., 2012).

Future Directions

properties

IUPAC Name |

2-(9-chloro-6-methyl-5,5-dioxopyrimido[5,4-c][2,1]benzothiazin-2-yl)sulfanyl-N-cyclohexylacetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21ClN4O3S2/c1-24-15-8-7-12(20)9-14(15)18-16(29(24,26)27)10-21-19(23-18)28-11-17(25)22-13-5-3-2-4-6-13/h7-10,13H,2-6,11H2,1H3,(H,22,25) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IEWHCCYHIAIPSO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=C(C=C2)Cl)C3=NC(=NC=C3S1(=O)=O)SCC(=O)NC4CCCCC4 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21ClN4O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

453.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(4-(4-(2,5-dimethylphenyl)piperazin-1-yl)-4-oxobutyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2897680.png)

![5-Benzyl-2-(2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl)-1,3,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-4,6-dione](/img/structure/B2897685.png)

![5-((6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl)sulfonyl)-3-methylbenzo[d]oxazol-2(3H)-one](/img/structure/B2897687.png)

![2-((2-isopropyl-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2897695.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-(7-methyl-4-oxo-3-(piperidine-1-carbonyl)-1,8-naphthyridin-1(4H)-yl)acetamide](/img/structure/B2897700.png)

![3-(((1H-benzo[d]imidazol-2-yl)methyl)thio)-1-(4-chlorophenyl)-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile](/img/structure/B2897702.png)